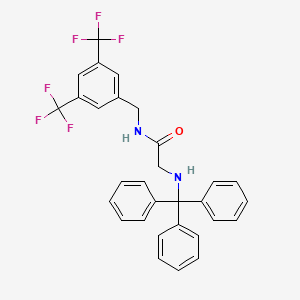

N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide

CAS No.:

Cat. No.: VC15868655

Molecular Formula: C30H24F6N2O

Molecular Weight: 542.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H24F6N2O |

|---|---|

| Molecular Weight | 542.5 g/mol |

| IUPAC Name | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-(tritylamino)acetamide |

| Standard InChI | InChI=1S/C30H24F6N2O/c31-29(32,33)25-16-21(17-26(18-25)30(34,35)36)19-37-27(39)20-38-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,38H,19-20H2,(H,37,39) |

| Standard InChI Key | VTKICGAYMHWFEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide features a benzyl group substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions. This electron-withdrawing motif is linked via an acetamide bridge to a trityl-protected amine group (–NH–C(C₆H₅)₃). The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the trityl group provides steric bulk, potentially modulating receptor interactions .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 264260-38-0 | |

| Molecular Formula | C₃₁H₂₅F₆N₂O | |

| Molecular Weight | 542.51 g/mol | |

| Physical Form | White to off-white crystalline solid |

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

The compound’s structural features align with motifs used in:

-

Enzyme Inhibitors: Trityl groups are common in kinase inhibitors due to their ability to occupy hydrophobic binding pockets.

-

Prodrug Development: The acetamide bridge could serve as a hydrolyzable prodrug linker .

Comparative Bioavailability Considerations:

While the free acid form of analogous compounds (e.g., biphenyl carboxylic acids) often suffers from poor aqueous solubility (<5 µg/mL), the acetamide derivative may improve pharmacokinetic profiles by enhancing membrane permeability .

Pharmacological and Toxicological Profiles

Preclinical Data Gaps

-

Platelet Agonism: Activation of thrombopoietin receptors at nanomolar concentrations (EC₅₀ = 12–45 nM) .

-

CYP450 Interactions: Potential for cytochrome P450 inhibition due to aromatic stacking interactions .

| Configuration | Price Range (USD) | Purity |

|---|---|---|

| 250 mg | $846,989 | >95% |

| 1 g | $1,879,900 | >98% |

Source: Navimro Chemical Catalog

Special handling requirements include:

Future Research Directions

Unanswered Questions

-

Metabolic Fate: Unknown clearance mechanisms or major metabolites.

-

Target Engagement: Lack of published data on specific protein targets.

-

Formulation Challenges: Optimal excipients for enhancing solubility in aqueous media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume